molecular formula C16H12ClF3N2O2 B2873245 N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide CAS No. 306729-96-4

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2873245
CAS No.: 306729-96-4
M. Wt: 356.73
InChI Key: OFXTVQCLCMISMP-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, a chloro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is subsequently reacted with ethylenediamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chloro-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)benzylamine
  • N-benzyl-4-chloroaniline

Uniqueness

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-13-7-6-11(8-12(13)16(18,19)20)22-15(24)14(23)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXTVQCLCMISMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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